2-Amino-5-fluoroindole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-fluoroindole hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a phenyliodonium group by fluoride under heating conditions . The intermediate phenyl(indolyl)iodonium salts are synthesized by treating (2-indolyl)trialkylstannane or indole with the corresponding polyvalent iodine reagents .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoroindole hydrochloride may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of biocatalytic approaches and microbial cell factories for the production of indole derivatives is also being explored .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-fluoroindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-fluoroindole hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Amino-5-fluoroindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindole: Shares the fluorine substitution but lacks the amino group.
2-Aminoindole: Contains the amino group but lacks the fluorine substitution.
5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Another indole derivative with different substituents.
Uniqueness
2-Amino-5-fluoroindole hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H8ClFN2 |
---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
5-fluoro-1H-indol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H |
InChI-Schlüssel |
SHIUNANCFZILNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C=C(N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.